molecular formula C11H10ClNO2 B2934694 2-(Isoquinolin-5-yl)acetic acid hydrochloride CAS No. 1239464-79-9

2-(Isoquinolin-5-yl)acetic acid hydrochloride

Cat. No.: B2934694
CAS No.: 1239464-79-9
M. Wt: 223.66
InChI Key: PPOJJODSPBLCOP-UHFFFAOYSA-N
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Description

2-(Isoquinolin-5-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound that is structurally related to quinoline. The compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoquinolin-5-yl)acetic acid hydrochloride typically involves the reaction of isoquinoline with chloroacetic acid under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Isoquinolin-5-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydroisoquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic reagents like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroisoquinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

2-(Isoquinolin-5-yl)acetic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isoquinolin-5-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with similar aromatic properties.

    Isoquinoline: The parent compound from which 2-(Isoquinolin-5-yl)acetic acid hydrochloride is derived.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.

Uniqueness

This compound is unique due to its specific acetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-isoquinolin-5-ylacetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2.ClH/c13-11(14)6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6H2,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOJJODSPBLCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1239464-79-9
Record name 2-(isoquinolin-5-yl)acetic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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